molecular formula C₄₃H₄₉N₃O₁₁ B138644 Dehidro Rifaximina CAS No. 80621-76-7

Dehidro Rifaximina

Número de catálogo: B138644
Número CAS: 80621-76-7
Peso molecular: 783.9 g/mol
Clave InChI: UIQBVIBLPYSOHX-GEOWOUTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

. It is a derivative of rifaximin, an antibiotic used to treat various bacterial infections. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Gastrointestinal Disorders

  • Traveler's Diarrhea : Rifaximin has been shown to significantly reduce symptoms and duration in patients with traveler's diarrhea caused by non-invasive strains of E. coli. Clinical trials indicate a protection rate of approximately 72% against this condition .
  • Hepatic Encephalopathy : Rifaximin is standard care for preventing overt hepatic encephalopathy in cirrhotic patients. Studies demonstrate that it reduces hospitalization rates and improves patient outcomes when combined with lactulose .
  • Irritable Bowel Syndrome (IBS) : Rifaximin has been approved for treating IBS with diarrhea (IBS-D). Clinical trials show that it improves symptoms significantly compared to placebo, with a notable percentage of patients reporting adequate symptom relief .

2. Small Intestinal Bacterial Overgrowth (SIBO)

  • Recent studies suggest that rifaximin is effective in treating SIBO, particularly in patients with IBS. It normalizes breath tests and alleviates related symptoms; however, its efficacy may vary based on the underlying condition .

Case Studies and Clinical Trials

StudyConditionDosageResults
Dupont et al., 2005Traveler's Diarrhea200 mg TID for 2 weeks72% protection rate vs placebo
RFHE3001 TrialHepatic Encephalopathy550 mg BID for 6 monthsReduced hospitalization rates; improved outcomes
TARGET TrialsIBS-D1650 mg/day for 2 weeksSignificant symptom relief; better than placebo

Safety Profile and Side Effects

Rifaximin is generally well-tolerated with a low incidence of adverse effects. Common side effects include headache and constipation, which are comparable to placebo rates . Its minimal systemic absorption reduces concerns about antibiotic resistance, although recent studies indicate potential risks associated with long-term use .

Mecanismo De Acción

Target of Action

Dehydro Rifaximin, also known as Unii-jaa5V227IW, primarily targets the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in bacterial RNA synthesis, making it a key target for antibiotics like Dehydro Rifaximin .

Mode of Action

Dehydro Rifaximin interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding inhibits RNA synthesis in susceptible bacteria, blocking translocation and effectively stopping transcription . This interaction results in the disruption of bacterial RNA synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

Dehydro Rifaximin affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without altering bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, Dehydro Rifaximin appears to modulate gut-immune signaling .

Pharmacokinetics

This property impacts its bioavailability, confining its action primarily to the gastrointestinal tract .

Result of Action

The molecular and cellular effects of Dehydro Rifaximin’s action are multifaceted. It also alters the expression of hepatic encephalopathy (HE)-related metabolic pathways .

Action Environment

The action, efficacy, and stability of Dehydro Rifaximin are influenced by environmental factors within the gut microenvironment. As a gut microenvironment modulator with cytoprotection properties, Dehydro Rifaximin’s therapeutic effects may be influenced by the composition and diversity of the gut microbiota .

Análisis Bioquímico

Biochemical Properties

Dehydro Rifaximin plays a significant role in biochemical reactions due to its interaction with enzymes, proteins, and other biomolecules. It is known to interact with bacterial RNA polymerase, inhibiting the synthesis of RNA and thereby exerting its antibacterial effects . This interaction is crucial for its function as an antibiotic, as it prevents the replication of bacterial cells. Additionally, Dehydro Rifaximin has been shown to interact with other proteins involved in bacterial metabolism, further enhancing its antibacterial properties.

Cellular Effects

Dehydro Rifaximin influences various types of cells and cellular processes. In bacterial cells, it inhibits RNA synthesis, leading to cell death. In mammalian cells, Dehydro Rifaximin has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of pro-inflammatory cytokines, which can help in reducing inflammation. This modulation of cellular processes makes Dehydro Rifaximin a potential candidate for therapeutic applications beyond its antibacterial properties.

Molecular Mechanism

The molecular mechanism of Dehydro Rifaximin involves its binding to the beta subunit of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and leading to bacterial cell death . Additionally, Dehydro Rifaximin has been shown to interact with other biomolecules, such as transcription factors and regulatory proteins, which can influence gene expression and cellular responses. These interactions highlight the compound’s multifaceted mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dehydro Rifaximin have been observed to change over time. The compound is known to be temperature-sensitive and unstable in solution, which can affect its long-term efficacy . Studies have shown that Dehydro Rifaximin can degrade over time, leading to a reduction in its antibacterial activity. When stored under appropriate conditions, such as in an amber vial at -20°C, its stability can be maintained for extended periods . Long-term studies have also indicated that Dehydro Rifaximin can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression.

Dosage Effects in Animal Models

The effects of Dehydro Rifaximin vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce bacterial load and inflammation without causing significant adverse effects . At higher doses, Dehydro Rifaximin can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

Dehydro Rifaximin is involved in several metabolic pathways, particularly those related to bacterial metabolism. It has been shown to inhibit the synthesis of essential bacterial metabolites, such as nucleotides and amino acids, by targeting key enzymes in these pathways . Additionally, Dehydro Rifaximin can modulate the gut microbiota, influencing the production of short-chain fatty acids and other metabolites that play a role in host metabolism . These interactions with metabolic pathways underscore the compound’s potential for therapeutic applications beyond its antibacterial properties.

Transport and Distribution

Within cells and tissues, Dehydro Rifaximin is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, which facilitates its transport across cellular membranes . Additionally, Dehydro Rifaximin can accumulate in specific tissues, such as the liver and intestines, where it exerts its effects . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

Dehydro Rifaximin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In bacterial cells, it localizes to the cytoplasm, where it interacts with RNA polymerase and other metabolic enzymes . In mammalian cells, Dehydro Rifaximin has been observed to localize to the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Análisis De Reacciones Químicas

Dehydro Rifaximin undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Actividad Biológica

Dehydro rifaximin is a derivative of rifaximin, a non-systemic antibiotic primarily used for gastrointestinal disorders. This compound exhibits significant biological activity through its unique mechanism of action, pharmacokinetic properties, and clinical applications. This article delves into its biological activity, supported by data tables and relevant case studies.

Dehydro rifaximin acts primarily by inhibiting bacterial ribonucleic acid (RNA) synthesis. It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, effectively blocking transcription and halting protein synthesis in susceptible bacteria. This mechanism is crucial for its efficacy against a broad spectrum of pathogens, including gram-positive and gram-negative bacteria, as well as certain protozoa .

Pharmacokinetics

Dehydro rifaximin is characterized by its minimal systemic absorption , which allows it to exert its effects predominantly within the gastrointestinal tract. Key pharmacokinetic parameters include:

  • Absorption : Very low systemic absorption; peak plasma concentrations are typically reached within 1 hour after administration .
  • Volume of Distribution : Not extensively documented due to non-systemic properties.
  • Protein Binding : Approximately 67.5% in healthy individuals .
  • Metabolism : Primarily metabolized by cytochrome P450 3A4 (CYP3A4) with minimal systemic circulation .
  • Excretion : Mostly excreted unchanged in feces due to its non-absorbable nature .

Antimicrobial Activity

Dehydro rifaximin exhibits broad-spectrum antimicrobial activity, effective against various enteric pathogens. The minimum inhibitory concentration (MIC) for 90% of microorganisms ranges from 4 to 64 μg/ml for several enteric pathogens, including Escherichia coli, Salmonella, and Shigella species .

Table 1: Antimicrobial Efficacy of Dehydro Rifaximin

PathogenMIC (μg/ml)Reference
E. coli4 - 64
Salmonella8 - 32
Shigella16 - 64
Cryptosporidium parvumN/A

Clinical Applications

Dehydro rifaximin has been studied extensively for various gastrointestinal conditions:

  • Irritable Bowel Syndrome with Diarrhea (IBS-D) : Clinical trials indicate that dehydro rifaximin significantly reduces symptoms associated with IBS-D, with a notable improvement in quality of life measures compared to placebo .
  • Traveler's Diarrhea : In randomized controlled trials, patients treated with dehydro rifaximin showed shorter time to symptom resolution compared to those receiving placebo or other antibiotics like ciprofloxacin .
  • Hepatic Encephalopathy : Dehydro rifaximin has demonstrated efficacy in preventing episodes of hepatic encephalopathy in patients with liver cirrhosis by reducing ammonia-producing bacteria in the gut .

Case Studies

  • Traveler's Diarrhea Study :
    • Participants : 399 travelers
    • Treatment Groups : Rifaximin vs. Ciprofloxacin vs. Placebo
    • Results : Rifaximin group had a median time to symptom resolution of 32 hours compared to 65.5 hours for placebo (p=0.001) and similar results to ciprofloxacin (28.8 hours) .
  • Hepatic Encephalopathy Study :
    • Participants : 299 cirrhotic patients
    • Findings : Rifaximin reduced the risk of developing breakthrough hepatic encephalopathy by 58% compared to placebo .

Immunomodulatory Effects

Research indicates that dehydro rifaximin may also exert immunomodulatory effects. A study comparing rifaximin with norfloxacin showed significant decreases in inflammatory cytokines such as TNF-α and IL-6 after treatment, suggesting potential benefits in managing inflammatory conditions .

Resistance Patterns

Despite its broad use, concerns regarding antimicrobial resistance have been raised. Long-term use can lead to resistant strains within the gastrointestinal flora; however, systemic resistance remains low due to its non-absorbable nature . Studies have shown that while some resistance can develop in enteric bacteria, the incidence remains significantly lower than that observed with other antibiotics.

Propiedades

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23,36-trioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,24,26(34),28,30,32-undecaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-50H,1-10H3/b12-11+,17-15+,21-13-,45-33?/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQBVIBLPYSOHX-GEOWOUTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80621-76-7
Record name 6-o,14-Didehydrorifaximin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O,14-DIDEHYDRORIFAXIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAA5V227IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.